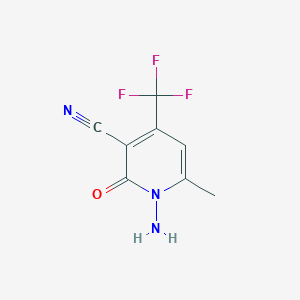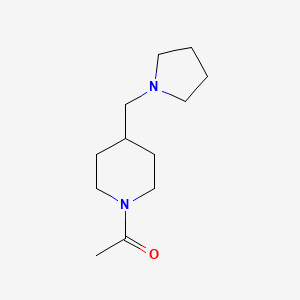
1-(2-hydroxybutyl)-1H-1,2,3-triazole-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-hydroxybutyl)-1H-1,2,3-triazole-4-carbaldehyde is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a hydroxybutyl group and a carbaldehyde group attached to the triazole ring
作用机制
Target of Action
The primary target of 1-(2-hydroxybutyl)-1H-1,2,3-triazole-4-carbaldehyde is the eukaryotic translation initiation factor 5A1 (eIF5A1) and its homolog eIF5A2 . These proteins are unique in that they contain the post-translational modification–hypusination, which is essential for their function . They play a crucial role in protein synthesis, promoting the first peptide bond formation during translation .
Mode of Action
The compound interacts with its targets, eIF5A1 and eIF5A2, by undergoing a post-translational modification to form hypusine . This modification involves two enzymatic steps: first, deoxyhypusine synthase (DHPS) cleaves the 4-aminobutyl moiety of spermidine and transfers it to the ε-amino group of a specific lysine residue of the eIF5A precursor protein to form an intermediate, deoxyhypusine . This intermediate is subsequently hydroxylated by deoxyhypusine hydroxylase (DOHH) to form hypusine in eIF5A .
Biochemical Pathways
The affected biochemical pathway is the hypusine synthesis pathway . Hypusine is required for the activity of eIF5A, mammalian cell proliferation, and animal development . The hypusine modification pathway plays a significant role in neurodevelopment in humans .
Pharmacokinetics
It’s known that peptides and small molecules like this compound usually undergo extensive proteolytic cleavage, resulting in short plasma half-lives .
Result of Action
The result of the compound’s action is the promotion of translation elongation globally by alleviating ribosome stalling . It also facilitates translation termination . The compound’s action has implications in various human pathological conditions, including diabetes, several human cancer types, viral infections, and diseases of the neural system .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, exposure to certain environmental toxicants has been associated with depressive symptoms . Moreover, indoor carbon dioxide capture technologies can impact the compound’s stability .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-hydroxybutyl)-1H-1,2,3-triazole-4-carbaldehyde typically involves the cycloaddition reaction known as the Huisgen 1,3-dipolar cycloaddition. This reaction is commonly used to form 1,2,3-triazoles by reacting azides with alkynes. In this case, the starting materials include an azide compound and an alkyne compound with a hydroxybutyl group. The reaction is usually carried out in the presence of a copper(I) catalyst, such as copper(I) iodide, under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
1-(2-hydroxybutyl)-1H-1,2,3-triazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form a carboxylic acid.
Reduction: The carbaldehyde group can be reduced to form an alcohol.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used under mild conditions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide or potassium carbonate
Major Products Formed
Oxidation: Formation of 1-(2-carboxybutyl)-1H-1,2,3-triazole-4-carbaldehyde.
Reduction: Formation of 1-(2-hydroxybutyl)-1H-1,2,3-triazole-4-methanol.
Substitution: Formation of various substituted triazole derivatives depending on the electrophile used
科学研究应用
1-(2-hydroxybutyl)-1H-1,2,3-triazole-4-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It can be used in the production of specialty chemicals and materials with specific properties .
相似化合物的比较
Similar Compounds
- 1-(2-hydroxybutyl)-1H-1,2,3-triazole-4-methanol
- 1-(2-carboxybutyl)-1H-1,2,3-triazole-4-carbaldehyde
- N-1-(2-hydroxybutyl) acetamide
Uniqueness
1-(2-hydroxybutyl)-1H-1,2,3-triazole-4-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a hydroxybutyl group and a carbaldehyde group on the triazole ring allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications .
属性
IUPAC Name |
1-(2-hydroxybutyl)triazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-2-7(12)4-10-3-6(5-11)8-9-10/h3,5,7,12H,2,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYIJHZMFOVTNHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN1C=C(N=N1)C=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2506662.png)










![7-(4-chlorophenyl)-3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2506680.png)
![6-chloro-N-[6-(3,4-dimethylphenoxy)pyridin-3-yl]pyridine-3-sulfonamide](/img/structure/B2506682.png)
![4-bromo-5-({2-[(1Z)-1-(methoxyimino)ethyl]phenoxy}methyl)-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B2506683.png)
